2,3,3',5,5'-Pentachlorobiphenyl
Overview
Description
2,3,3’,5,5’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health risks have led to a global ban on their production .
Mechanism of Action
Target of Action
The primary target of 2,3,3’,5,5’-Pentachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with its targets by binding to the estrogen receptor, which can lead to changes in gene expression . .
Biochemical Pathways
It has been suggested that the compound may interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine . It may also be associated with genetic disorders related to cysteine, methionine, and purine metabolism .
Pharmacokinetics
It’s known that the compound is highly lipophilic, which allows it to cross the blood-brain barrier and enter the brain . This property can significantly impact the compound’s bioavailability.
Result of Action
It has been suggested that exposure to the compound may induce liver injury and disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5,5’-Pentachlorobiphenyl. For instance, the compound’s chiral nature can lead to enantioselective toxic effects, which means that one enantiomer may be more toxic than the other . Furthermore, the compound’s persistence in the environment can lead to bioaccumulation, causing harmful health effects .
Biochemical Analysis
Biochemical Properties
2,3,3’,5,5’-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic degradation . The interaction with these enzymes leads to the formation of hydroxylated metabolites, which can further interact with other biomolecules, potentially leading to toxic effects . Additionally, 2,3,3’,5,5’-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), influencing gene expression and cellular responses .
Cellular Effects
2,3,3’,5,5’-Pentachlorobiphenyl has been shown to affect various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to alterations in DNA methylation patterns and changes in the expression of genes involved in cell cycle regulation and apoptosis . In reproductive cells, 2,3,3’,5,5’-Pentachlorobiphenyl can disrupt oocyte maturation and sperm development, leading to potential reproductive toxicity .
Molecular Mechanism
At the molecular level, 2,3,3’,5,5’-Pentachlorobiphenyl exerts its effects through several mechanisms. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . This compound can also inhibit or activate various enzymes, such as cytochrome P450 enzymes, affecting their metabolic activity . Additionally, 2,3,3’,5,5’-Pentachlorobiphenyl can interfere with cellular signaling pathways, such as the Akt/FoxO3a/NIS pathway, leading to thyroid dysfunction .
Temporal Effects in Laboratory Settings
The effects of 2,3,3’,5,5’-Pentachlorobiphenyl can change over time in laboratory settings. This compound is relatively stable and can persist in biological systems for extended periods . Over time, it can accumulate in tissues, leading to long-term effects on cellular function. For example, prolonged exposure to 2,3,3’,5,5’-Pentachlorobiphenyl has been shown to cause persistent changes in DNA methylation and gene expression . Additionally, its degradation products can also exert biological effects, contributing to its overall toxicity .
Dosage Effects in Animal Models
The effects of 2,3,3’,5,5’-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular function . At higher doses, it can lead to more severe effects, such as reproductive toxicity, liver damage, and thyroid dysfunction . Threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels . Additionally, high doses of 2,3,3’,5,5’-Pentachlorobiphenyl can lead to toxic effects, including oxidative stress and apoptosis .
Metabolic Pathways
2,3,3’,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The metabolic pathways of 2,3,3’,5,5’-Pentachlorobiphenyl can also influence metabolic flux and metabolite levels, potentially leading to disruptions in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2,3,3’,5,5’-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream . This compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . The distribution of 2,3,3’,5,5’-Pentachlorobiphenyl within the body can influence its overall toxicity and persistence .
Subcellular Localization
The subcellular localization of 2,3,3’,5,5’-Pentachlorobiphenyl can affect its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be influenced by targeting signals and post-translational modifications, directing it to specific organelles . The subcellular distribution of 2,3,3’,5,5’-Pentachlorobiphenyl can also impact its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully monitored to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,5,5’-Pentachlorobiphenyl, was historically conducted through batch processes in large reactors. The process involved the chlorination of biphenyl in the presence of a catalyst, followed by purification steps to isolate the specific PCB congeners .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reductive Dechlorination: This reaction involves the removal of chlorine atoms through the addition of reducing agents, resulting in less chlorinated biphenyls.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of alkali in a 2-aminoethanol medium.
Reductive Dechlorination: Often involves the use of palladium-based catalysts and hydrogen donors such as isopropanol.
Major Products:
Hydroxy Derivatives: Formed through nucleophilic substitution reactions.
Less Chlorinated Biphenyls: Produced through reductive dechlorination.
Scientific Research Applications
2,3,3’,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:
Environmental Studies: Used as a model compound to study the degradation and persistence of PCBs in the environment.
Toxicology Research: Investigated for its effects on human health, including its potential to cause neurotoxicity and endocrine disruption.
Bioremediation: Studied for its biodegradation by specific bacterial strains, which can help in the development of bioremediation strategies for PCB-contaminated sites.
Comparison with Similar Compounds
2,3,3’,5,5’-Pentachlorobiphenyl is one of many PCB congeners, each with varying degrees of chlorination and toxicity. Similar compounds include:
2,3,4,5,3’-Pentachlorobiphenyl: Another pentachlorinated biphenyl with different chlorine substitution patterns.
2,3,3’,4,5’-Pentachlorobiphenyl: Known for its dioxin-like toxicity and environmental persistence.
Uniqueness: 2,3,3’,5,5’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its persistence in the environment and potential for bioaccumulation make it a significant compound for environmental and toxicological studies .
Properties
IUPAC Name |
1,2,5-trichloro-3-(3,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)10-4-9(15)5-11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDLTGWHILKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865964 | |
Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-32-0 | |
Record name | PCB 111 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',5,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60947GZH3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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